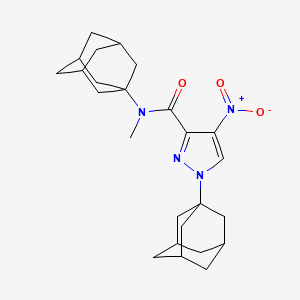![molecular formula C15H17ClN2O5S B5969988 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-imidazole oxalate](/img/structure/B5969988.png)
1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-imidazole oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-imidazole oxalate, commonly known as Etomidate, is a potent anesthetic agent used for induction of anesthesia in patients undergoing surgery. Etomidate belongs to the imidazole class of anesthetics and is known for its rapid onset and short duration of action. The purpose of
Mecanismo De Acción
Etomidate works by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain. It binds to the GABA-A receptor, which results in increased chloride ion influx into the neuron, leading to hyperpolarization and inhibition of neuronal activity. This leads to the sedative and anesthetic effects of Etomidate.
Biochemical and Physiological Effects
Etomidate has several biochemical and physiological effects on the body. It causes dose-dependent suppression of the hypothalamic-pituitary-adrenal (HPA) axis, leading to decreased cortisol production. This effect can be beneficial in certain clinical situations, such as in patients with Cushing's syndrome. However, it can also be detrimental in critically ill patients, as it may interfere with the body's response to stress.
Etomidate also has cardiovascular effects, including a decrease in blood pressure and cardiac output. It has minimal respiratory depressant effects, making it a good choice for patients with compromised respiratory function. Etomidate also has minimal effects on renal and hepatic function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etomidate has several advantages for use in laboratory experiments. It has a rapid onset of action and short duration of effect, allowing for precise control of anesthesia depth. It has minimal respiratory depressant effects, making it a good choice for experiments involving respiratory function. Etomidate also has minimal effects on renal and hepatic function, making it a good choice for experiments involving these systems.
However, Etomidate also has some limitations for use in laboratory experiments. It can cause dose-dependent suppression of the HPA axis, which may interfere with certain experiments. It can also cause myoclonus, a sudden involuntary muscle contraction, which can interfere with experiments involving muscle function. Finally, Etomidate is a potent anesthetic agent and should be used with caution in animal models.
Direcciones Futuras
There are several future directions for research involving Etomidate. One area of research is the development of new analogs of Etomidate with improved pharmacological properties, such as longer duration of action or decreased HPA axis suppression. Another area of research is the use of Etomidate in combination with other drugs to achieve synergistic effects. Finally, there is a need for further research on the long-term effects of Etomidate on the body, particularly with regard to the HPA axis.
Métodos De Síntesis
Etomidate is synthesized by reacting 2-ethyl-1H-imidazole with 2-chloroethyl vinyl ether in the presence of potassium carbonate. The resulting intermediate is then reacted with 4-chlorothiophenol to yield 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-imidazole oxalate.
Aplicaciones Científicas De Investigación
Etomidate is widely used in scientific research for its ability to induce anesthesia in animal models. It is commonly used in studies involving the central nervous system, including studies on sleep, memory, and learning. Etomidate has also been used in studies on the cardiovascular system, respiratory system, and gastrointestinal system.
Propiedades
IUPAC Name |
1-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]imidazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS.C2H2O4/c14-12-1-3-13(4-2-12)18-10-9-17-8-7-16-6-5-15-11-16;3-1(4)2(5)6/h1-6,11H,7-10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREOHXHPFUZVAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCOCCN2C=CN=C2)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5969905.png)
![N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5969914.png)
![5-acetyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-3-thiophenecarboxamide](/img/structure/B5969926.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,3,5,6-tetrafluoropyridin-4-yl)piperazine](/img/structure/B5969936.png)
![ethyl 2-anilino-5-[2-(benzyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5969939.png)
![2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B5969952.png)
![2-[2-(3,4-dihydroxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5969959.png)
amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B5969969.png)
![3-(2-furylmethyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5969971.png)
![N-(3-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5969983.png)
![2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5969989.png)
![2-(4-methoxyphenyl)-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5970000.png)
![ethyl 1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B5970015.png)